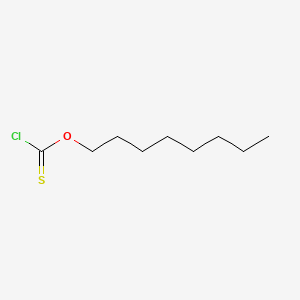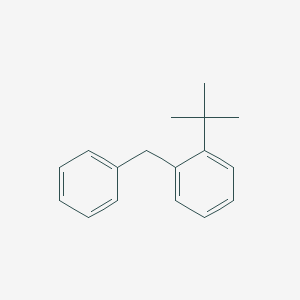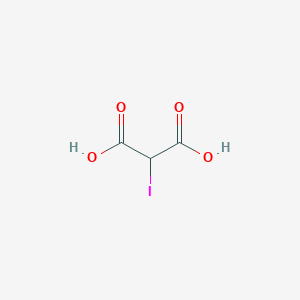
Iodomalonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomalonic acid is an organoiodine compound derived from malonic acid. It is characterized by the presence of an iodine atom attached to the malonic acid backbone. This compound is of significant interest in various chemical reactions, particularly in oscillating reactions like the Briggs-Rauscher reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodomalonic acid can be synthesized through the iodination of malonic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination of malonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Iodomalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithis compound and other oxidation products.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium iodate.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dithis compound and oxalic acid are major products formed during the oxidation of this compound.
Substitution: Depending on the substituent, various substituted malonic acids can be formed.
Wissenschaftliche Forschungsanwendungen
Iodomalonic acid has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, the study of this compound and its derivatives can provide insights into iodine metabolism and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of iodomalonic acid in chemical reactions involves its role as a substrate in oxidation and substitution reactions. In the Briggs-Rauscher reaction, this compound undergoes periodic oxidation and reduction, contributing to the oscillatory behavior of the system. The iodine atom in this compound plays a crucial role in these redox processes, facilitating the transition between different oxidation states .
Vergleich Mit ähnlichen Verbindungen
Malonic Acid: The parent compound of iodomalonic acid, lacking the iodine atom.
Dithis compound: A derivative with two iodine atoms attached to the malonic acid backbone.
Methylmalonic Acid: A similar compound with a methyl group instead of an iodine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. Its role in oscillating reactions, particularly the Briggs-Rauscher reaction, highlights its importance in studying complex chemical systems and reaction mechanisms .
Eigenschaften
CAS-Nummer |
84695-78-3 |
|---|---|
Molekularformel |
C3H3IO4 |
Molekulargewicht |
229.96 g/mol |
IUPAC-Name |
2-iodopropanedioic acid |
InChI |
InChI=1S/C3H3IO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
KPPZMQVVJYLLJL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


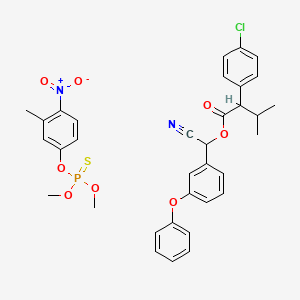
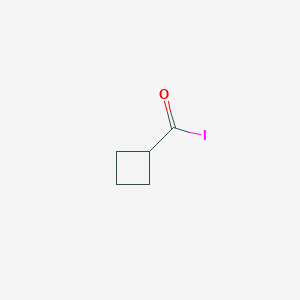

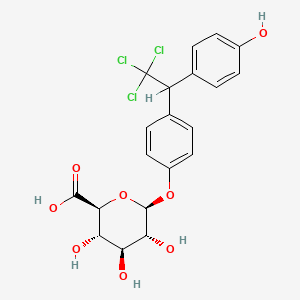
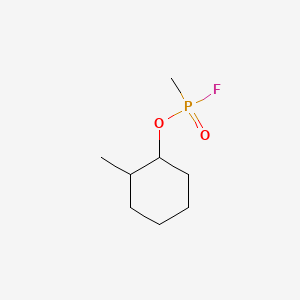


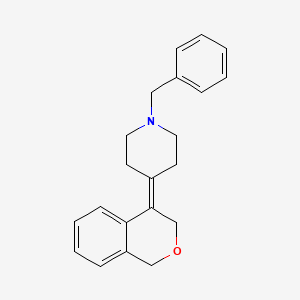
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
